[1,1'-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate
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Overview
Description
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is a complex organic compound that features a biphenyl group attached to a trichloropyrimidine carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate typically involves the reaction of 4-bromobiphenyl with 2,4,6-trichloropyrimidine-5-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The biphenyl group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The biphenyl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the biphenyl group to form different functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes and receptors makes it valuable for investigating cellular processes.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. Research is ongoing to determine their efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in manufacturing and materials science.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can interact with hydrophobic pockets in proteins, while the trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate: shares similarities with other biphenyl derivatives and trichloropyrimidine compounds.
Biphenyl-4-carboxylic acid: A simpler biphenyl derivative with a carboxylic acid group.
2,4,6-Trichloropyrimidine: A compound with a similar pyrimidine structure but without the biphenyl group.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-yl 2,4,6-trichloropyrimidine-5-carboxylate lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
CAS No. |
87848-06-4 |
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Molecular Formula |
C17H9Cl3N2O2 |
Molecular Weight |
379.6 g/mol |
IUPAC Name |
(4-phenylphenyl) 2,4,6-trichloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H9Cl3N2O2/c18-14-13(15(19)22-17(20)21-14)16(23)24-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
NXVYFASPSICHJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=C(N=C(N=C3Cl)Cl)Cl |
Origin of Product |
United States |
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